3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one
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Overview
Description
3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indolinone core with an aminophenyl substituent. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with isatin in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield. Solvents such as ethanol or methanol are frequently used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various substituted indolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole core.
4-(4-Aminophenyl)-2,6-diphenylpyrimidine: Contains an aminophenyl group and a pyrimidine core.
3-(4-Aminophenyl)propionic acid: Features an aminophenyl group with a propionic acid moiety.
Uniqueness
3-(2-(4-Aminophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one is unique due to its indolinone core, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-11-7-5-10(6-8-11)14(19)9-16(21)12-3-1-2-4-13(12)18-15(16)20/h1-8,21H,9,17H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRYAJUTOBAFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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